molecular formula C13H17ClN2O B13465308 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride CAS No. 553631-45-1

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13465308
CAS No.: 553631-45-1
M. Wt: 252.74 g/mol
InChI Key: LLCUQWGKJRLHCY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide to introduce the carbonitrile group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Phenylbutyl)piperidine hydrochloride
  • 4-(4-Phenoxybenzyl)piperidine hydrochloride

Uniqueness

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets .

Biological Activity

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and receptor interaction properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H16_{16}ClN1_{1}O1_{1}. The compound features a piperidine ring substituted with a methoxyphenyl group and a carbonitrile functional group, contributing to its unique biological activity profile.

Antibacterial Activity

Research indicates that compounds within the piperidine class, including this compound, exhibit significant antibacterial properties.

Structure-Activity Relationship (SAR)

A study highlighted the importance of structural modifications in enhancing antibacterial activity against Mycobacterium tuberculosis. The 4-phenyl piperidine derivatives were identified as promising candidates, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 23 µM . Specifically, analogs with substitutions at the 4-position showed improved activity, indicating that the methoxy group may enhance binding affinity or bioavailability.

CompoundMIC (µM)Structural Modification
4PP-16.3Hydrogen at 4-position
4PP-22.0p-tert-butyl group
4PP-36.8Cyclohexylmethylene

Antifungal Activity

In addition to antibacterial properties, piperidine derivatives have demonstrated antifungal activity. A recent study evaluated various piperidine derivatives against Candida albicans and Escherichia coli, revealing MIC values from 3.125 to 100 mg/mL. The presence of electron-donating groups on the phenyl ring was associated with increased antifungal potency .

Receptor Interaction

The compound's interaction with human monoamine transporters has also been studied. It has shown selective inhibition of serotonin transporters (SERT), which may contribute to its therapeutic effects in mood disorders . The binding affinity of certain analogs was reported to be higher than that of established inhibitors like paroxetine.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that modifications on the piperidine ring significantly affected antimicrobial efficacy against both gram-positive and gram-negative bacteria. The inclusion of halogen substituents enhanced activity against resistant strains.
  • Therapeutic Applications : The compound's potential in treating conditions related to neurotransmitter dysregulation was explored through receptor binding assays. Results indicated a favorable profile for SERT inhibition, suggesting applications in depression treatment .

Properties

CAS No.

553631-45-1

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13;/h2-5,15H,6-9H2,1H3;1H

InChI Key

LLCUQWGKJRLHCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C#N.Cl

Origin of Product

United States

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